molecular formula C12H8ClF3N2O2 B2743409 5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 282523-36-8

5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2743409
CAS RN: 282523-36-8
M. Wt: 304.65
InChI Key: YWARXIFXZIXZNJ-UHFFFAOYSA-N
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Description

“5-(3-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C12H8ClF3N2O2 . It is a solid substance .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8ClF3N2O2/c1-18-11(20-8-4-2-3-7(13)5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 304.66 . It is a solid substance with a melting point of 61 - 63 degrees Celsius .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

A study by Bhat et al. (2016) synthesized a new series of compounds related to the structure of interest, demonstrating broad-spectrum antimicrobial activities and moderate to good antioxidant activities. These compounds were evaluated through in vitro screening and in silico molecular docking studies, indicating their potential as good inhibitors of the E. coli MurB enzyme, comparable to the standard drug Ciproflaxin (Bhat et al., 2016).

Synthetic and Characterization Studies

Kumar et al. (2019) reported the synthesis and characterization of substituted 5-aryloxypyrazolecarbaldehydes and their conversion into reduced 3,4'-bipyrazoles. This research highlighted the versatility of pyrazolecarbaldehydes as precursors in synthesizing structurally diverse compounds. The structures of these new compounds were fully characterized by analytical and spectroscopic methods, contributing to the understanding of their supramolecular assembly (Kumar et al., 2019).

Synthesis of Novel Chalcone Derivatives

Prabakaran et al. (2021) explored the catalytic synthesis of novel chalcone derivatives starting from a compound structurally similar to the one . This study emphasizes the significance of these derivatives as potent antioxidant agents, supported by ADMET, QSAR, and molecular modeling studies. These findings indicate the compound's role in the synthesis of ligands with high bioactivity potential (Prabakaran et al., 2021).

Novel Pyrazole Derivatives and Their Biological Activities

Research by Kenchappa et al. (2017) focused on synthesizing coumarin derivatives containing pyrazole and indenone rings, showcasing their potent antioxidant and antihyperglycemic activities. This study demonstrates the compound's utility in developing new therapeutics with significant biological benefits (Kenchappa et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-(3-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF3N2O2/c1-18-11(20-8-4-2-3-7(13)5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWARXIFXZIXZNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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